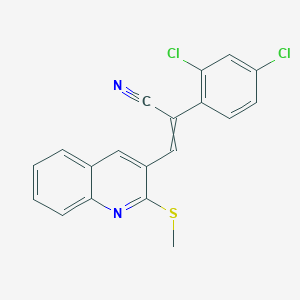
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate (TBPAPC) is a versatile, synthetic organic compound that has a wide range of applications in scientific research. It is a derivative of pyrrolidine, which is an organic compound containing a five-member ring of carbon and nitrogen atoms. TBPAPC has a molecular weight of 203.28 g/mol and is a colorless solid at room temperature. It is soluble in water and various organic solvents such as ethanol, acetone, and dimethylformamide. It is also a strong base and can be used as a catalyst in various chemical reactions.
Applications De Recherche Scientifique
Chiral Auxiliary and Synthesis Applications
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate has been utilized as a chiral auxiliary in organic synthesis. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was used as a chiral building block in dipeptide synthesis. This compound facilitated the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other derivatives through stereoselective reactions (Studer, Hintermann, & Seebach, 1995).
Enzyme-catalyzed Kinetic Resolution
This compound has been subject to enzyme-catalyzed kinetic resolution. This process optimized enzyme, solvent, and temperature conditions to achieve high enantioselectivity, enabling the preparation of enantiomerically pure compounds (Faigl et al., 2013).
Synthesis from L-Aspartic Acid
An economical synthesis method for tert-butyl (S)-3-aminopyrrolidine-1-carboxylate was developed starting from L-aspartic acid. This method featured mild reaction conditions and was suitable for industrial preparation, highlighting the compound's importance in pharmaceutical applications (Han et al., 2018).
Mechanism Study in Chemical Reactions
The tert-butyloxycarbonyl (Boc) group migration in related compounds has been studied to understand its mechanism, which involves an unusual nine-membered cyclic transition state. This study aids in understanding the behavior of this compound in chemical reactions (Xue & Silverman, 2010).
Role in Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of biologically active compounds. For example, it was involved in the preparation of antibacterial agents characterized by chiral aminopyrrolidine substituents. These studies emphasize its significance in the development of new medicinal compounds (Di Cesare et al., 1992).
Propriétés
IUPAC Name |
tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLRNLEEDBVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)
![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)










